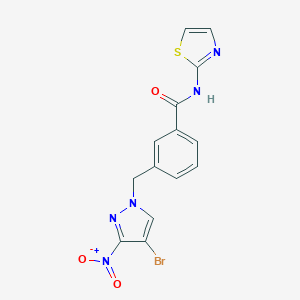
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes, receptors, or ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to modulate the levels of certain biomolecules in the body such as cytokines, neurotransmitters, and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. This compound can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
2. Studying the mechanism of action of this compound in more detail to gain a better understanding of its pharmacological effects.
3. Developing new synthetic methods for producing this compound that are more efficient and cost-effective.
4. Exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with diverse potential applications in scientific research. Its high potency and specificity make it a valuable tool for investigating various biological processes and developing new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-nitro-1H-pyrazole with N-(1,3-thiazol-2-yl)benzamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in scientific research are diverse. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
Molekularformel |
C14H10BrN5O3S |
|---|---|
Molekulargewicht |
408.23 g/mol |
IUPAC-Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O3S/c15-11-8-19(18-12(11)20(22)23)7-9-2-1-3-10(6-9)13(21)17-14-16-4-5-24-14/h1-6,8H,7H2,(H,16,17,21) |
InChI-Schlüssel |
VTEARIZHPAKHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=CS3 |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)


![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)






![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
